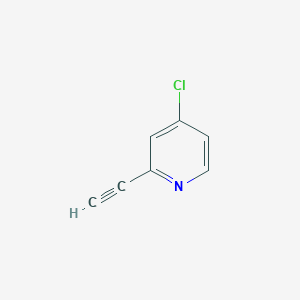
4-Chloro-2-éthynylpyridine
Vue d'ensemble
Description
4-Chloro-2-ethynylpyridine is a derivative of pyridine . It is a solid substance .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-ethynylpyridine is C7H4ClN . The InChI code is 1S/C7H4ClN/c1-2-7-5-6 (8)3-4-9-7/h1,3-5H .Physical and Chemical Properties Analysis
4-Chloro-2-ethynylpyridine is a solid substance . It has a molecular weight of 137.57 .Applications De Recherche Scientifique
Études d'hydrohalogénation
La 4-Chloro-2-éthynylpyridine a été utilisée dans la recherche sur l'hydrohalogénation, en particulier impliquant des mécanismes d'attaque nucléophile . Ce composé sert de substrat pour étudier la réactivité des éthynylpyridines avec les halogènes, fournissant des informations sur la formation de sels de pyridinium et les processus d'addition nucléophile qui suivent.
Synthèse de composés alkynyl platine (II)
Ce produit chimique est utilisé comme intermédiaire dans la synthèse de composés alkynyl platine (II) . Ces composés sont préparés avec le complexe dichloro (1,2-bis(diphénylphosphino)éthane)platine (II) en présence d'une base et d'iodure de cuivre comme catalyseur.
Recherche sur les composés organohétérocycliques
En tant que composé organohétérocyclique, la this compound est étudiée pour ses propriétés et ses applications potentielles en chimie organique . Sa structure et sa réactivité présentent un intérêt pour le développement de nouvelles méthodologies de synthèse organique.
Réactivité du groupe éthynyl électrophile
Le groupe éthynyl électrophile du composé est crucial pour la recherche sur les effets attracteurs d'électrons et leur influence sur la réactivité . Le rôle du cycle pyridine à la fois comme groupe attracteur d'électrons et comme base est important pour comprendre diverses réactions organiques.
Formation de sels de pyridinium
La recherche sur la formation de sels de pyridinium à partir d'éthynylpyridines est une autre application de la this compound . Ce processus est important pour l'étude de la formation des sels et de leur stabilité dans différentes conditions chimiques.
Étude des mécanismes d'addition nucléophile
La this compound est utilisée pour étudier les mécanismes d'addition nucléophile sur les groupes éthynyl . Cette recherche est fondamentale pour comprendre le comportement des nucléophiles en synthèse organique.
Développement de nouvelles méthodologies de synthèse organique
La structure unique du composé en fait un outil précieux pour développer de nouvelles méthodologies de synthèse organique . Sa réactivité peut conduire à la découverte de nouvelles voies réactionnelles et d'intermédiaires.
Enseignement de la chimie et expériences de laboratoire
Enfin, la this compound peut être utilisée dans l'enseignement de la chimie comme composé modèle pour des expériences de laboratoire . Elle permet aux étudiants d'observer et de comprendre les principes de la chimie organique dans un contexte pratique.
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDWKQRXYIYQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634111 | |
| Record name | 4-Chloro-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010115-57-7 | |
| Record name | 4-Chloro-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)




![1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione](/img/structure/B1602946.png)
![6-Chloroimidazo[1,2-b]pyridazin-2-ol](/img/structure/B1602949.png)







